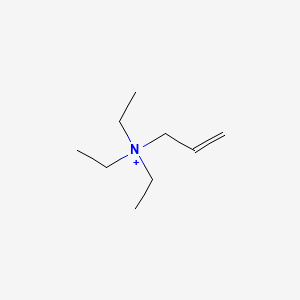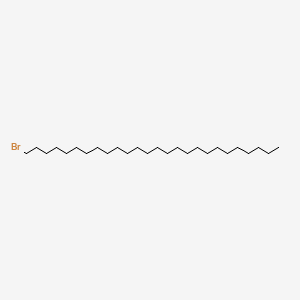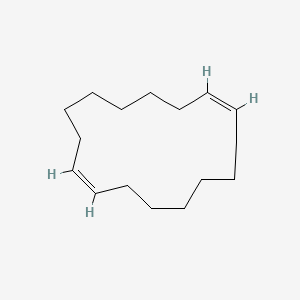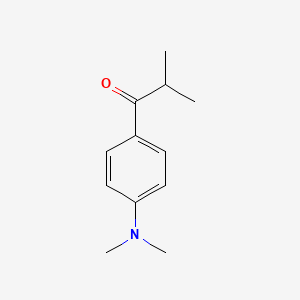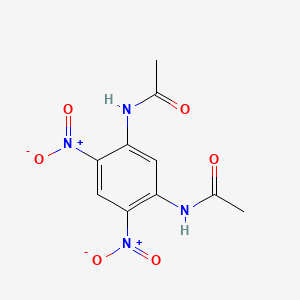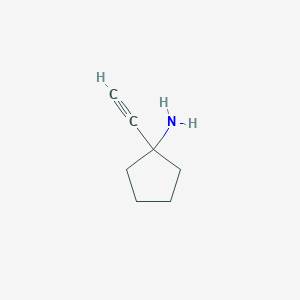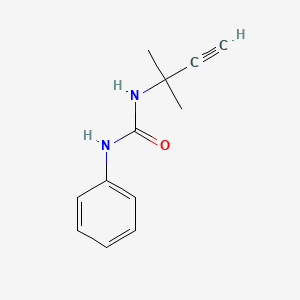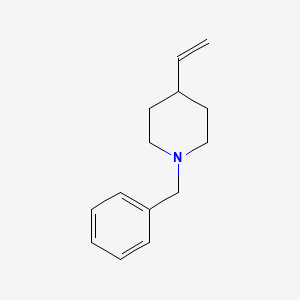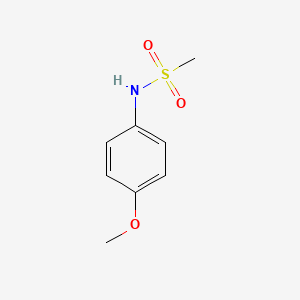![molecular formula C20H22N2O5 B3052678 [2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine CAS No. 435342-06-6](/img/structure/B3052678.png)
[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine
説明
“[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine” is a chemical compound with the CAS Number: 1609396-62-4 . It has a molecular weight of 361.28 . The IUPAC name for this compound is N-[2-(1H-indol-3-yl)ethyl]-N-(2-methoxybenzyl)amine hydrobromide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure was obtained in high yield in the reaction between tryptamine and naproxen . The synthesis involved a DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, indole derivatives are known to participate in a variety of reactions. For instance, they have been used in multicomponent reactions to generate complex molecules .Physical And Chemical Properties Analysis
The compound is a salt with HBr . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Novel Derivatives : Methoxy-derivatives of 2-phenyl-1H-benz[g]indole have been synthesized through the condensation of α-naphthyl-amines with N-phenacyl-pyridinium salts, a process that also yields hydroxy-derivatives and unexpected quinoxaline derivatives (Ferlin, Chiarelotto, & Malesani, 1989).
- Catalytic Processes and Mechanisms : Density Functional Theory has been employed to study the mechanisms of iron(II) bromide-catalyzed intramolecular C–H bond amination [1,2]-shift tandem reactions of aryl azides, contributing to the understanding of the catalytic cycle and rate-limiting steps in producing indoles (Ren, Shen, Wan, & Fang, 2015).
Biological and Pharmacological Research
- Neuropeptide Receptor Antagonists : Research into N-(sulfonamido)alkyl[tetrahydro-1H-benzo[e]indol-2-yl]amines has shown these compounds bind to the human neuropeptide Y Y5 receptor with nanomolar affinity, indicating potential applications in neuromodulation (McNally et al., 2000).
- Anti-Juvenile Hormone and Juvenile Hormone Activities : Studies on ethyl 4-[(1-substituted indol-2-yl)methoxy]benzoates and indoline derivatives have revealed significant activities in modulating juvenile hormone effects in silkworm larvae, highlighting potential applications in insect development and control (Furuta, Yoshida, Fujita, Yamada, & Kuwano, 2009).
- Antimicrobial and Antiproliferative Properties : Schiff bases derived from 1,3,4-thiadiazole compounds, some incorporating indole structures, have demonstrated antimicrobial activity and DNA protective ability, indicating their potential in therapeutic applications and molecular studies (Gür et al., 2020).
Synthetic Methodologies and Chemical Reactions
- Innovative Synthesis Strategies : Research has developed efficient and regioselective synthesis methods for alkoxyindoles from 2,3-dihalophenols, applicable in preparing indole inhibitors of phospholipase A2, demonstrating the versatility of indole synthesis techniques (Sanz, Castroviejo, Guilarte, Perez, & Fañanás, 2007).
将来の方向性
The future research directions could involve further structural modification and optimization of this compound to enhance its biological activity. For instance, it could be of interest to synthesize a hybrid molecule that combines tryptamine and naproxen together in order to combine their properties .
作用機序
Target of Action
The compound “[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine” is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they target
Biochemical Pathways
Indole derivatives are involved in a variety of biochemical pathways due to their broad-spectrum biological activities . They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that this compound may also have a range of effects at the molecular and cellular level.
生化学分析
Biochemical Properties
[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine plays a significant role in various biochemical reactions. This compound interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cyclooxygenase enzymes, which are involved in the conversion of arachidonic acid to prostaglandins . This interaction can lead to the inhibition of prostaglandin synthesis, thereby exhibiting anti-inflammatory effects. Additionally, this compound may interact with other biomolecules such as receptors and transporters, modulating their activity and contributing to its overall biochemical properties.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect the expression of genes involved in inflammatory responses, thereby exerting anti-inflammatory effects. Its impact on cellular metabolism includes alterations in the levels of key metabolites and enzymes, influencing overall cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific receptors and enzymes, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in inflammation and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under certain conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged anti-inflammatory and antiproliferative effects. The stability and degradation of this compound can vary depending on the experimental conditions, such as temperature, pH, and exposure to light.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism. Additionally, this compound may interact with other metabolic pathways, such as those involved in the synthesis and degradation of lipids and carbohydrates.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of this compound can be influenced by factors such as its lipophilicity, molecular size, and interactions with cellular components.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, this compound can be found in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for '[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine' involves the reaction of 2-(1H-Indol-3-yl)-ethanol with 3-methoxy-benzyl chloride in the presence of a base to form the intermediate, [2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-ether. This intermediate is then reduced with a reducing agent to form the final product, [2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine.", "Starting Materials": [ "2-(1H-Indol-3-yl)-ethanol", "3-methoxy-benzyl chloride", "Base", "Reducing agent" ], "Reaction": [ "Step 1: 2-(1H-Indol-3-yl)-ethanol is reacted with 3-methoxy-benzyl chloride in the presence of a base to form [2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-ether.", "Step 2: [2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-ether is reduced with a reducing agent to form [2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine." ] } | |
CAS番号 |
435342-06-6 |
分子式 |
C20H22N2O5 |
分子量 |
370.4 g/mol |
IUPAC名 |
2-(1H-indol-3-yl)-N-[(3-methoxyphenyl)methyl]ethanamine;oxalic acid |
InChI |
InChI=1S/C18H20N2O.C2H2O4/c1-21-16-6-4-5-14(11-16)12-19-10-9-15-13-20-18-8-3-2-7-17(15)18;3-1(4)2(5)6/h2-8,11,13,19-20H,9-10,12H2,1H3;(H,3,4)(H,5,6) |
InChIキー |
AXYXJIYESLRMQJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNCCC2=CNC3=CC=CC=C32 |
正規SMILES |
COC1=CC=CC(=C1)CNCCC2=CNC3=CC=CC=C32.C(=O)(C(=O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



